molecular formula C13H12F3N3O4S B2450132 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034411-60-2

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2450132
CAS No.: 2034411-60-2
M. Wt: 363.31
InChI Key: GDYDLQFADRWQKG-UHFFFAOYSA-N
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Description

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic small molecule featuring the 1,2,4-oxadiazole heterocycle, a scaffold recognized as a hydrolytically stable bioisostere for ester and amide functional groups . This substitution makes the 1,2,4-oxadiazole ring a privileged structure in medicinal chemistry, known for enhancing metabolic stability and improving the pharmacokinetic profiles of drug candidates . The compound's structure integrates a pyrrolidine ring constrained by a sulfonyl group, a feature often used to modulate molecular conformation and selectivity in protein-ligand interactions. The 1,2,4-oxadiazole moiety is present in several commercially available drugs and investigational compounds, covering a broad spectrum of therapeutic areas such as oncology, immunology, neurology, and infectious diseases . Derivatives of this heterocycle have demonstrated a wide range of biological activities, including acting as inhibitors for various enzymes like Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA), or showing affinity for receptors such as the kappa opioid receptor (KOR) . The incorporation of the trifluoromethoxy group is a common strategy in agrochemical and pharmaceutical design to influence lipophilicity, metabolic stability, and membrane permeability. This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex bioactive molecules, or as a core scaffold for the development of novel therapeutic agents in hit-to-lead and lead optimization campaigns .

Properties

IUPAC Name

3-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O4S/c14-13(15,16)23-10-3-1-2-4-11(10)24(20,21)19-6-5-9(7-19)12-17-8-22-18-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYDLQFADRWQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the pyrrolidine derivative with a trifluoromethoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product with appropriate reagents to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in various biological assays to study its effects on different biological targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, share some structural similarities.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as 1,3,4-oxadiazole and 1,2,4-oxadiazole, are structurally related.

Uniqueness

The uniqueness of 3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N3O4SC_{15}H_{14}F_3N_3O_4S with a molecular weight of 363.31 g/mol. The structure features a pyrrolidine ring attached to a sulfonyl group and an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Analgesic

The biological activity of this compound may involve interactions with various molecular targets. The trifluoromethoxy group enhances lipophilicity and binding affinity to target proteins, while the oxadiazole ring contributes to its pharmacological profile by potentially modulating enzyme activity or receptor interactions.

Anticancer Activity

A study on related oxadiazole derivatives demonstrated significant anticancer activity against various human tumor cell lines. For instance, derivatives showed IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer types, indicating potent antiproliferative effects .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been evaluated using the disc diffusion method against both Gram-positive and Gram-negative bacteria. Compounds were found to exhibit varying degrees of antibacterial activity compared to standard antibiotics .

Case Studies

  • Anticancer Efficacy
    • A derivative similar to this compound was tested against multiple cancer cell lines (e.g., HeLa, CaCo-2). Results indicated that certain modifications led to enhanced cytotoxicity and selectivity toward specific cancer types .
  • Anti-inflammatory Effects
    • In a study assessing anti-inflammatory properties, oxadiazole derivatives demonstrated significant reduction in inflammation markers in animal models. The compounds were compared with standard anti-inflammatory drugs like diclofenac, showing comparable efficacy .

Data Summary Table

Biological ActivityTargetIC50 Values (µM)Reference
AnticancerHeLa2.76
CaCo-29.27
AntimicrobialS. aureus15.0
Pseudomonas sp.20.0
Anti-inflammatoryRat ModelN/A

Q & A

Q. Recommendations :

  • Standardize assays using WHO-certified cell lines.
  • Validate purity via HPLC-UV (λ = 254 nm, retention time ±0.2 min) .

Basic: What formulation strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-Solvents : 10% DMSO + 30% PEG-400 in saline achieves 6 mg/mL solubility .
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) increase oral bioavailability to 55% .

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